Ethyl 2-amino-3-cyclohexylpropanoate Hydrochloride: Registry, Synthesis, and Application in Peptidomimetic Drug Discovery
Ethyl 2-amino-3-cyclohexylpropanoate Hydrochloride: Registry, Synthesis, and Application in Peptidomimetic Drug Discovery
Executive Summary
As the landscape of drug discovery shifts increasingly toward peptidomimetics, the demand for highly specialized, unnatural amino acid building blocks has surged. Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride (CAS: 856571-03-4) stands out as a critical intermediate in the synthesis of metabolically stable, high-affinity therapeutic agents[1]. By replacing the traditional aromatic phenyl ring of phenylalanine with a saturated cyclohexyl moiety, and capping the C-terminus with an ethyl ester, application scientists can dramatically alter the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of peptide-based drugs.
This technical whitepaper provides an in-depth analysis of the compound’s chemical registry, the mechanistic rationale behind its structural features, validated synthesis protocols, and its transformative role in modern drug development.
Chemical Identity and Registry Profile
Accurate registry data is the foundation of chemical compliance and targeted synthesis. The compound exists primarily as a hydrochloride salt to maintain stability, with specific stereoisomers (such as the L-isomer, CAS: 60025-25-4) often utilized depending on the spatial requirements of the target receptor's binding pocket[2].
Table 1: Physicochemical and Registry Properties
| Attribute | Value |
| Chemical Name | Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride |
| CAS Registry Number | 856571-03-4[1] |
| Molecular Formula | C₁₁H₂₂ClNO₂ (Free base: C₁₁H₂₁NO₂)[3] |
| Molecular Weight | 235.75 g/mol (Salt) / 199.157 g/mol (Free base)[3], |
| Melting Point | 170–171 °C |
| SMILES | CCOC(=O)C(CC1CCCCC1)N.Cl[3] |
| InChI Key | JYDHNGKVNHBPTE-UHFFFAOYSA-N |
| Hazard Classifications | Acute Tox. 4 (H302, H312, H332), Skin Irrit. 2, Eye Irrit. 2A[1] |
Structural Rationale in Drug Design
In my experience designing peptidomimetics, the selection of building blocks is never arbitrary; every functional group must serve a distinct mechanistic purpose. The architecture of ethyl 2-amino-3-cyclohexylpropanoate hydrochloride is engineered to solve three major challenges in peptide drug development:
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The Cyclohexyl Substitution (Target Affinity): The saturated cyclohexyl ring provides a larger, more flexible hydrophobic bulk compared to the planar, rigid phenyl ring of native phenylalanine. This allows the side chain to mold into and fully occupy deep hydrophobic pockets within target receptors (such as the S2 pocket of proteases), significantly enhancing binding affinity[4],[5].
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The Ethyl Ester (Lipophilicity & Permeability): The ethyl ester acts as a lipophilic masking group. By neutralizing the negative charge of the native carboxylic acid, it increases the overall lipophilicity of the molecule, facilitating cellular membrane permeation—a common hurdle for peptide therapeutics.
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The Hydrochloride Salt (Chemical Stability): Unnatural α-amino ethyl esters are inherently unstable when stored as free bases. The unprotonated primary amine is highly nucleophilic and will spontaneously attack the ethyl ester carbonyl of an adjacent molecule, leading to dimerization into useless piperazine-2,5-diones (diketopiperazines)[6]. By converting the amine into a hydrochloride salt, we protonate the nitrogen, eliminating its nucleophilicity and ensuring the building block remains stable indefinitely.
Caption: Mechanism of cyclohexylalanine derivatives in enhancing receptor affinity and pharmacokinetics.
Synthesis and Preparation Protocols
To integrate this compound into a drug discovery pipeline, scientists must either procure it commercially or synthesize it from cyclohexylalanine. The following protocol details the esterification process, emphasizing the causality behind the reagent choices and establishing a self-validating quality control system.
Step-by-Step Methodology: Esterification of Cyclohexylalanine
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Step 1: Suspension and Thermal Control. Suspend L-cyclohexylalanine (1.0 eq) in absolute ethanol (solvent and reactant). Cool the reaction flask to 0 °C using an ice bath. Causality: The subsequent addition of thionyl chloride is highly exothermic; starting at 0 °C prevents solvent boil-off and side reactions.
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Step 2: Activation via Thionyl Chloride. Dropwise add thionyl chloride (SOCl₂, 1.5 eq) to the chilled suspension. Causality: SOCl₂ reacts with ethanol to generate anhydrous hydrogen chloride (HCl) in situ, which acts as the acid catalyst. Simultaneously, it converts the carboxylic acid into a highly reactive acyl chloride intermediate, driving the equilibrium entirely toward the ester[6].
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Step 3: Reflux and Conversion. Remove the ice bath and heat the mixture to reflux (approx. 78 °C) for 4–6 hours.
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Step 4: Isolation and Stabilization. Concentrate the reaction mixture under reduced pressure to remove excess ethanol and volatile byproducts (SO₂ and HCl). The product naturally remains as the stable hydrochloride salt due to the excess HCl generated in Step 2.
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Step 5: Purification. Recrystallize the crude solid from a mixture of cold diethyl ether and ethanol. Causality: The highly polar hydrochloride salt is insoluble in diethyl ether, forcing it to precipitate as a pure white powder, while non-polar organic impurities remain dissolved in the supernatant.
Self-Validating Quality Control System: This protocol validates itself through two distinct checkpoints. First, the completion of the reaction is monitored by Thin-Layer Chromatography (TLC). Because the starting material is a highly polar zwitterion, it remains strictly at the baseline in standard organic solvent systems. A successful reaction is validated by the appearance of a new, higher Rf spot that stains positively with ninhydrin. Second, post-isolation purity is validated by a sharp melting point transition at 170–171 °C. Any depression or broadening of this melting point indicates residual moisture or unreacted starting material, triggering an automatic secondary recrystallization.
Caption: Step-by-step synthesis workflow for ethyl 2-amino-3-cyclohexylpropanoate hydrochloride.
Applications in Peptidomimetic Drug Discovery
The true value of ethyl 2-amino-3-cyclohexylpropanoate hydrochloride is realized when it is incorporated into active pharmaceutical ingredients (APIs).
Apelin Receptor (APJ) Agonists
In the treatment of cardiovascular diseases, the native Apelin-17 peptide suffers from a critically short plasma half-life of under 5 minutes due to rapid proteolytic cleavage. By substituting specific native residues with cyclohexylalanine (Cha), researchers introduce severe steric shielding that prevents proteases from accessing the peptide backbone. This single modification extends the plasma half-life to over 300 minutes while maintaining potent hypotensive efficacy in vivo[7],[4].
TMPRSS2 Inhibitors (Antiviral Development)
For antiviral drug development targeting SARS-CoV-2, inhibiting the host protease TMPRSS2 is a validated strategy to block viral entry. Peptidomimetic inhibitors utilizing a cyclohexylalanine residue at the P2 position demonstrated subnanomolar affinity ( Ki = 34 nM) and exceptional selectivity over related off-target proteases like matriptase and urokinase-type plasminogen activator (uPA)[5]. The bulky, non-aromatic nature of the cyclohexyl ring perfectly complements the S2 pocket of TMPRSS2, driving this precise selectivity[5].
Table 2: Pharmacokinetic Impact of Cyclohexylalanine Substitution
| Peptide Analogue | Modification | Plasma Half-life ( t1/2 ) | Target Receptor |
| Native Apelin-17 | None (Native Sequence) | < 5 minutes | APJ Receptor[4] |
| Modified Apelin-17 | Cyclohexylalanine (Cha) | > 300 minutes | APJ Receptor[7] |
| Native uPA Substrate | Proline at P2 | Rapid degradation | uPA / TMPRSS2[5] |
| Peptidomimetic Inhibitor | Cyclohexylalanine at P2 | High stability ( Ki = 34 nM) | TMPRSS2[5] |
Conclusion
Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride is far more than a simple chemical reagent; it is a strategic tool for overcoming the inherent limitations of peptide therapeutics. By leveraging its unique steric bulk, lipophilicity, and chemical stability, drug development professionals can engineer peptidomimetics that bridge the gap between biological efficacy and clinical viability.
References
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Title: ethyl 2-amino-3-cyclohexylpropanoate hydrochloride — Chemical Substance Information Source: NextSDS URL: [Link]
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Title: Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators Source: PMC (National Institutes of Health) URL: [Link]
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Title: Unnatural α-amino ethyl esters from diethyl malonate or ethyl β-bromo-α-hydroxyiminocarboxylate Source: Beilstein Journals URL: [Link]
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Title: Ligand-Based Design of Selective Peptidomimetic uPA and TMPRSS2 Inhibitors with Arg Bioisosteres Source: MDPI URL: [Link]
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Title: Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride (C11H21NO2) Source: PubChemLite URL: [Link]
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